2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine
Overview
Description
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of methoxy and methyl groups attached to a phenoxy ring, which is further connected to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine typically involves the reaction of 2-methoxy-4-methylphenol with appropriate amine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the phenol derivative reacts with an amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the amine group.
4-Methoxyphenylamine: Another phenylamine derivative with a methoxy group attached to the phenyl ring.
2-Methoxy-5-methylphenol: Similar to 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, combined with the phenylamine structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine, also known by its CAS number 946773-92-8, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO2, with a molecular weight of 243.30 g/mol. Its structure features a methoxy group and a methyl group on the phenyl rings, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant activity that could be beneficial in preventing oxidative stress-related diseases.
- Cytotoxic Effects : There is emerging evidence that this compound may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The methoxy and methyl substituents may enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
- The compound may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) demonstrated that the compound exhibited notable free radical scavenging activity. The EC50 value for antioxidant activity was found to be approximately 10.46 ppm, indicating effective antioxidant potential .
Cytotoxicity Studies
Research involving various cancer cell lines revealed that this compound displayed cytotoxic effects. For instance, it showed selective cytotoxicity against MCF-7 breast cancer cells in MTT assays, which is indicative of its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
---|---|---|---|
This compound | Moderate | High | High |
2-Methoxy-4-vinylphenol | Low | Moderate | Moderate |
5-Fluoro-2-nitroaniline | High | Low | Low |
Case Studies
- Antimicrobial Efficacy : A case study conducted on a series of phenolic compounds reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cancer Research : In a study focusing on breast cancer therapies, the compound was part of a screening process that identified it as a promising candidate for further development due to its selective cytotoxicity against cancer cells without affecting normal cells .
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBKZOVURWYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230935 | |
Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946773-92-8 | |
Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946773-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.